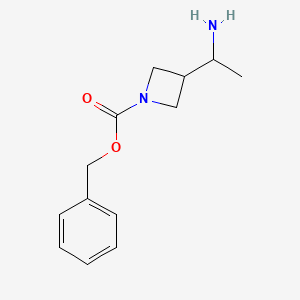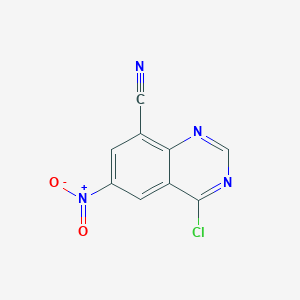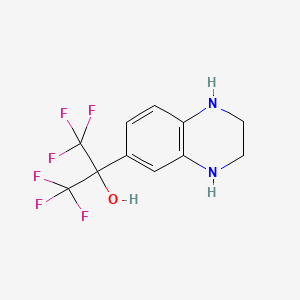
1,1,1,3,3,3-Hexafluoro-2-(1,2,3,4-tetrahydroquinoxalin-6-YL)propan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1,3,3,3-Hexafluoro-2-(1,2,3,4-tetrahydroquinoxalin-6-YL)propan-2-OL: is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of both a hexafluoroisopropanol group and a tetrahydroquinoxaline moiety, making it a valuable substance in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1,3,3,3-Hexafluoro-2-(1,2,3,4-tetrahydroquinoxalin-6-YL)propan-2-OL typically involves the reaction of hexafluoroacetone with 1,2,3,4-tetrahydroquinoxaline under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: 1,1,1,3,3,3-Hexafluoro-2-(1,2,3,4-tetrahydroquinoxalin-6-YL)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: 1,1,1,3,3,3-Hexafluoro-2-(1,2,3,4-tetrahydroquinoxalin-6-YL)propan-2-OL is used as a solvent in various chemical reactions due to its high polarity and ability to stabilize reactive intermediates .
Biology: In biological research, this compound is utilized in the synthesis of bioactive molecules and as a reagent in biochemical assays .
Industry: Industrially, it is used in the production of specialty polymers and materials with unique properties, such as high thermal stability and resistance to chemical degradation .
Mecanismo De Acción
The mechanism of action of 1,1,1,3,3,3-Hexafluoro-2-(1,2,3,4-tetrahydroquinoxalin-6-YL)propan-2-OL involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The hexafluoroisopropanol group enhances the compound’s ability to participate in these interactions, thereby influencing the activity of enzymes or receptors it binds to .
Comparación Con Compuestos Similares
1,1,1,3,3,3-Hexafluoro-2-propanol: A closely related compound with similar solvent properties but lacking the tetrahydroquinoxaline moiety.
Hexafluoroisopropanol: Another similar compound used as a solvent in various chemical reactions.
Uniqueness: 1,1,1,3,3,3-Hexafluoro-2-(1,2,3,4-tetrahydroquinoxalin-6-YL)propan-2-OL is unique due to the presence of both the hexafluoroisopropanol and tetrahydroquinoxaline groups, which confer distinct chemical and physical properties. This dual functionality makes it particularly valuable in applications requiring high polarity and specific molecular interactions .
Propiedades
Fórmula molecular |
C11H10F6N2O |
|---|---|
Peso molecular |
300.20 g/mol |
Nombre IUPAC |
1,1,1,3,3,3-hexafluoro-2-(1,2,3,4-tetrahydroquinoxalin-6-yl)propan-2-ol |
InChI |
InChI=1S/C11H10F6N2O/c12-10(13,14)9(20,11(15,16)17)6-1-2-7-8(5-6)19-4-3-18-7/h1-2,5,18-20H,3-4H2 |
Clave InChI |
GOYMZHGHMBJJIX-UHFFFAOYSA-N |
SMILES canónico |
C1CNC2=C(N1)C=CC(=C2)C(C(F)(F)F)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R)-6-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13028182.png)


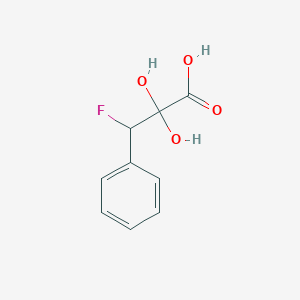
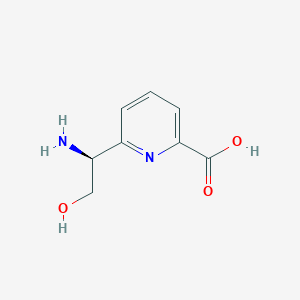
![2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)ethan-1-ol](/img/structure/B13028214.png)
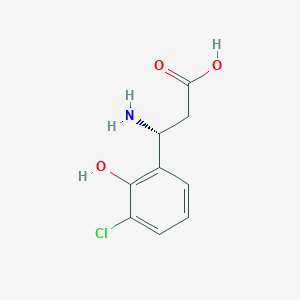
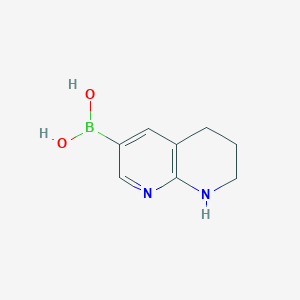
![3-Hydroxy-5-iodobenzo[b]thiophene-2-carboxylic acid](/img/structure/B13028225.png)
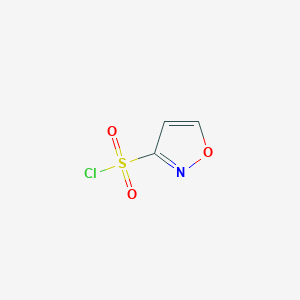
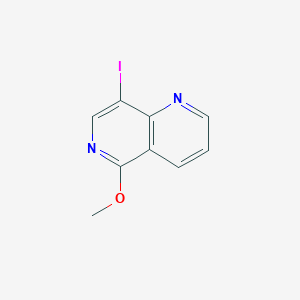
![(1R)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13028244.png)
